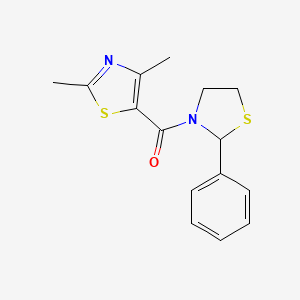![molecular formula C17H14ClF3N2O2S B6429337 2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide CAS No. 2327785-64-6](/img/structure/B6429337.png)
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide, also known as CTFTC, is a synthetic organic compound that has been used in various scientific research applications, including as a building block for the synthesis of novel molecules, as an inhibitor of enzymes, and as a ligand in chemical biology experiments. CTFTC has a wide range of biological activities and has been studied for its potential therapeutic effects.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide has been used in various scientific research applications, including as a building block for the synthesis of novel molecules, as an inhibitor of enzymes, and as a ligand in chemical biology experiments. In particular, this compound has been used in the synthesis of a variety of heterocyclic compounds and has been studied for its inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been used in chemical biology experiments to study the binding of small molecules to proteins and other biomolecules.
Mécanisme D'action
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is thought to act as an inhibitor of enzymes by binding to their active sites and blocking their activity. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By blocking the activity of these enzymes, this compound may be able to prevent the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is a useful compound for laboratory experiments due to its relatively simple synthesis and its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators. However, this compound is not suitable for use in clinical trials due to its potential toxicity and lack of long-term safety data.
Orientations Futures
The potential therapeutic applications of 2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide are still being explored. Possible future directions include further studies to determine the precise mechanism of action of this compound, as well as its potential therapeutic effects in various diseases. In addition, further studies are needed to evaluate the safety and toxicity of this compound in the long-term. Finally, the potential of this compound as a building block in the synthesis of novel molecules should be explored.
Méthodes De Synthèse
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-chlorophenylthioacetic acid with 4-trifluoromethoxybenzaldehyde. This reaction is followed by a condensation reaction with thiourea to form the desired product. The synthesis of this compound can be achieved in a short period of time with high yields.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2S/c18-14-4-2-1-3-13(14)15-23(9-10-26-15)16(24)22-11-5-7-12(8-6-11)25-17(19,20)21/h1-8,15H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGAJAHSJBQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2,3-dimethoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429257.png)
![1-[4-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429260.png)
![1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429265.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)
![4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B6429275.png)
![methyl 2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429285.png)

![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)
![N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6429298.png)
![methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate](/img/structure/B6429310.png)
![methyl 2-{[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]carbamoyl}benzoate](/img/structure/B6429320.png)

![methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429339.png)
![methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429353.png)